molecular formula C25H29N5O4 B3001004 (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 898406-25-2

(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Numéro de catalogue: B3001004
Numéro CAS: 898406-25-2
Poids moléculaire: 463.538
Clé InChI: BYEFIFXWPRMBPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzylamino group attached to a pyridazin-3-yl ring, which is further connected to a piperazin-1-yl ring. This structure is then linked to a trimethoxyphenyl group through a methanone bridge.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds with similar structures have been studied for their reactivity .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 463.538. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved sources .

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds structurally related to (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone have been studied for their antimicrobial properties. For instance, similar compounds have demonstrated variable and modest activity against certain strains of bacteria and fungi, underscoring their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

Several derivatives of the compound have shown promise in anticancer research. For example, specific conjugates related to this compound have been evaluated for their antiproliferative activity on various human cancer cell lines, such as prostate, lung, and breast cancer cells. Some of these derivatives have exhibited significant cytotoxicity, indicating their potential use in cancer treatment (Mullagiri et al., 2018). Additionally, compounds with similar structures have been explored for their ability to activate p53 in cervical cancer cells, which may lead to the development of new therapeutic strategies for cancers with low levels of p53 (Kamal et al., 2012).

Antituberculosis Studies

Research into similar compounds has also included antituberculosis studies. For example, certain derivatives have shown noteworthy antituberculosis activity, highlighting their potential in the treatment of tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Neuroprotective Activity

Compounds with a structure similar to this compound have been explored for their neuroprotective activity. For instance, related compounds have been effective in preventing ATP level drops caused by hypoxia in astrocytes and have shown potential as neuroprotective agents in brain damage models (Largeron et al., 2001).

Analgesic and Anti-inflammatory Activity

Additionally, some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, displaying promising results in in vivo tests and suggesting potential for use in pain and inflammation management (Duendar et al., 2007).

Propriétés

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-32-20-15-19(16-21(33-2)24(20)34-3)25(31)30-13-11-29(12-14-30)23-10-9-22(27-28-23)26-17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEFIFXWPRMBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.